Isolactarorufin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isolactarorufin typically involves the extraction from natural sources, such as the Lactarius rufus mushroom . The process includes the following steps:
Extraction: The mushroom is harvested and subjected to solvent extraction to isolate the crude extract containing this compound.
Purification: The crude extract is then purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its rarity and the complexity of its extraction from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Isolactarorufin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Isolactarorufin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of isolactarorufin involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of specific enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Phlebidiol: Another sesquiterpene isolated from Phlebia tremellosa.
Phlebioic Acid: A sesquiterpene with a unique carbon skeleton.
Phlebiolide: A merulane sesquiterpene also isolated from Phlebia tremellosa.
Uniqueness
Isolactarorufin is unique due to its rare isolactarane skeleton, which distinguishes it from other sesquiterpenes.
Properties
CAS No. |
62024-77-5 |
---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(2S,3R,7S,8S)-2,8-dihydroxy-5,5,8-trimethyl-11-oxatetracyclo[7.3.1.01,9.03,7]tridecan-10-one |
InChI |
InChI=1S/C15H22O4/c1-12(2)4-8-9(5-12)13(3,18)15-6-14(15,10(8)16)7-19-11(15)17/h8-10,16,18H,4-7H2,1-3H3/t8-,9+,10+,13+,14?,15?/m1/s1 |
InChI Key |
VXHVLJHZFYIFJE-QIEUJACUSA-N |
Isomeric SMILES |
C[C@@]1([C@H]2CC(C[C@H]2[C@@H](C34C1(C3)C(=O)OC4)O)(C)C)O |
SMILES |
CC1(CC2C(C1)C(C34CC3(C2O)COC4=O)(C)O)C |
Canonical SMILES |
CC1(CC2C(C1)C(C34CC3(C2O)COC4=O)(C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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